Structural Characterization and Exact Mass Determination of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride
Structural Characterization and Exact Mass Determination of Octahydro-1H-pyrido[1,2-a]pyrazin-6-one Dihydrochloride
Executive Summary
In medicinal chemistry, bicyclic scaffolds such as octahydro-1H-pyrido[1,2-a]pyrazin-6-one are highly valued for their conformational rigidity and favorable pharmacokinetic profiles. However, the commercial cataloging of its salt forms—specifically the nominal "dihydrochloride" (CAS 2839143-28-9)—often introduces significant physicochemical discrepancies in supplier databases [1][2].
As a Senior Application Scientist, I frequently encounter automated database errors where structural nuances are overlooked. This whitepaper provides a rigorous, first-principles deconstruction of the molecular weight, exact mass, and ionization behavior of this compound. By establishing a self-validating analytical workflow, we will correct widespread database inaccuracies and provide a robust protocol for High-Resolution Mass Spectrometry (HRMS) validation.
Structural Analysis & The "Dihydrochloride" Anomaly
To accurately determine the exact mass, we must first analyze the structural causality behind the molecule's ionization potential. The SMILES string for the free base is C1CC2CNCCN2C(=O)C1.
A topological decomposition reveals a fused bicyclic system consisting of a piperazine ring and a piperidone ring. Critically, this structure contains two nitrogen atoms in vastly different electronic environments:
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Secondary Amine (Piperazine ring): Highly basic (typical pKa ~9.0–10.0), readily protonated.
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Amide Nitrogen (Bridgehead, adjacent to C=O): The lone pair on this nitrogen is delocalized into the carbonyl π -system. Consequently, it is essentially non-basic ( pKa < 0) under standard conditions.
The Expert Insight: Commercial suppliers frequently catalog this molecule as a "dihydrochloride" [1]. However, thermodynamic principles dictate that protonating the amide nitrogen requires superacidic conditions. Therefore, a true stoichiometric 1:2 dihydrochloride is highly unfavorable. The commercial product is likely a monohydrochloride co-crystallized with trapped excess HCl, or the "dihydrochloride" label is a legacy nomenclature error.
Resolving the Commercial Database Error
Many chemical databases erroneously list the exact mass of this "dihydrochloride" as 212.085 Da with a molecular weight of 213.15 g/mol [1]. This is a classical algorithmic conflation error. The mass of 212.085 Da corresponds to the des-oxo derivative (octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, formula: C8H18Cl2N2 ). The correct exact mass for the ketone-containing target ( C8H16Cl2N2O ) is 226.0640 Da [3].
Table 1: Quantitative Data & Discrepancy Analysis
| Parameter | Free Base (Theoretical) | Nominal Dihydrochloride (Theoretical) | Commercial Database Error |
| Molecular Formula | C8H14N2O | C8H16Cl2N2O | C8H16Cl2N2O (Formula correct, mass wrong) |
| Molecular Weight | 154.21 g/mol | 227.13 g/mol | 213.15 g/mol (Des-oxo MW) |
| Monoisotopic Exact Mass | 154.1106 Da | 226.0640 Da | 212.085 Da (Des-oxo Exact Mass) |
| Basic Nitrogen Count | 1 (Secondary Amine) | 1 (Protonated) | N/A |
Exact Mass Calculations (First Principles)
For HRMS applications, the monoisotopic exact mass is calculated using the most abundant isotopes ( 12C , 1H , 14N , 16O , 35Cl ).
Free Base ( C8H14N2O ):
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C: 8 × 12.000000 = 96.000000
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H: 14 × 1.007825 = 14.109550
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N: 2 × 14.003074 = 28.006148
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O: 1 × 15.994915 = 15.994915
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Total Exact Mass = 154.1106 Da
Nominal Dihydrochloride ( C8H16Cl2N2O ):
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Base Mass = 154.110613
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H: 2 × 1.007825 = 2.015650
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Cl: 2 × 34.968853 = 69.937706
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Total Exact Mass = 226.0640 Da
Experimental Workflows
Workflow Visualization
Fig 1. Phase transition and ESI-HRMS ionization pathway of octahydro-1H-pyrido[1,2-a]pyrazin-6-one.
Protocol: Self-Validating LC-HRMS Analysis
To verify the exact mass of the synthesized or purchased salt, use the following self-validating HRMS protocol.
Step 1: Sample Preparation
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Action: Dissolve 1.0 mg of the salt in 1.0 mL of LC-MS grade H2O :Acetonitrile (50:50, v/v) with 0.1% Formic Acid.
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Causality: The high dielectric constant of water ensures complete dissociation of the chloride counterions. The formic acid provides an abundant proton source to drive the equilibrium entirely toward the [M+H]+ species.
Step 2: Chromatographic Separation
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Action: Inject 1 µL onto a C18 Reversed-Phase column (e.g., 1.7 µm, 2.1 x 50 mm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
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Causality: The molecule's moderate hydrophobicity allows adequate retention on a C18 stationary phase, separating the API from highly polar synthesis byproducts or residual inorganic salts.
Step 3: ESI-HRMS Acquisition
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Action: Operate the Q-TOF or Orbitrap in Positive Electrospray Ionization (ESI+) mode.
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Self-Validating Check: Continuously infuse a lock mass (e.g., Leucine Enkephalin, m/z 556.2771) to correct mass drift in real-time, ensuring mass accuracy remains < 5 ppm.
Step 4: Data Interpretation
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Action: Extract the ion chromatogram (EIC) for m/z 155.1179 (Theoretical [M+H]+ = 154.1106 Da + 1.0073 Da).
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Validation: Analyze the isotopic pattern. The M+1 peak ( m/z 156.121) must be approximately 9.2% of the base peak, corresponding to the natural abundance of 13C (8 carbons × 1.1%). The absence of a +2 isotope peak confirms the chloride ions have successfully dissociated in the source.
Protocol: Controlled Hydrochloride Salt Formation
If synthesizing the salt from the free base, avoid the assumption that 2.0 equivalents of HCl are required.
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Dissolution: Dissolve the free base in anhydrous isopropanol (IPA). Causality: Anhydrous conditions prevent hydrate formation and ensure precise stoichiometric precipitation.
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Acid Titration: Cool to 0–5 °C. Slowly introduce exactly 1.05 equivalents of anhydrous HCl in IPA. Causality: Because the amide nitrogen is non-basic, only 1 equivalent of HCl is thermodynamically favored. A slight excess (0.05 eq) drives the reaction to completion without degrading the acid-sensitive amide linkage.
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Isolation: Stir for 2 hours, filter under nitrogen, and wash with cold diethyl ether.
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Empirical Validation: Perform a silver nitrate ( AgNO3 ) titration on the isolated powder. A true monohydrochloride yields ~15.6% chloride by weight, whereas a theoretical dihydrochloride yields ~31.2%. This test empirically validates the stoichiometry against the commercial "dihydrochloride" nomenclature.
Conclusion
Rigorous analytical science requires looking past automated database outputs. The exact mass of octahydro-1H-pyrido[1,2-a]pyrazin-6-one dihydrochloride is 226.0640 Da , and its ESI+ observed mass is m/z 155.1179 . By understanding the electronic environment of the bicyclic nitrogens, researchers can avoid common pitfalls in salt stoichiometry, mass calculation, and HRMS validation.
